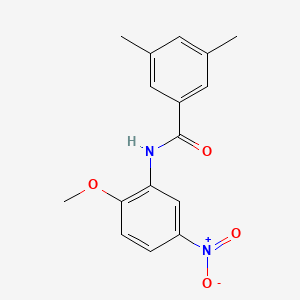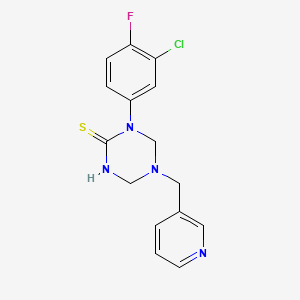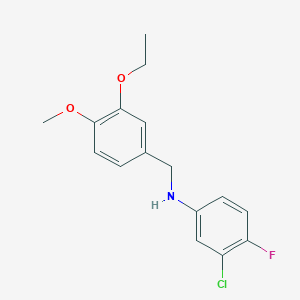![molecular formula C13H12N2OS2 B5757470 N-{[(2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5757470.png)
N-{[(2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide, also known as methiocarb, is a carbamate insecticide that is widely used in agriculture to control pests. Methiocarb belongs to the family of thiocarbamate pesticides and is known for its broad-spectrum activity against a range of pests.
作用機序
Methiocarb acts as an acetylcholinesterase inhibitor, which prevents the breakdown of acetylcholine in the nervous system of pests. This leads to the accumulation of acetylcholine, which overstimulates the nervous system and ultimately causes paralysis and death of the pest.
Biochemical and Physiological Effects:
Methiocarb has been shown to have both acute and chronic toxic effects on non-target organisms, including mammals and birds. Acute exposure to N-{[(2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide can cause symptoms such as nausea, vomiting, and diarrhea, while chronic exposure can lead to neurological and reproductive effects.
実験室実験の利点と制限
Methiocarb is a widely used insecticide in agriculture, making it readily available for laboratory experiments. Its broad-spectrum activity against a range of pests makes it a useful tool for studying insect physiology and behavior. However, its toxicity to non-target organisms, including humans, limits its use in certain experiments.
将来の方向性
There are several future directions for research on N-{[(2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide. One area of interest is the development of more targeted insecticides that have less impact on non-target organisms. Another area of research is the study of the long-term effects of N-{[(2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide exposure on human health and the environment. Additionally, there is a need for more research on the impact of N-{[(2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide on non-target organisms, including pollinators and beneficial insects.
In conclusion, N-{[(2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide is a carbamate insecticide that has been widely used in agriculture to control pests. Its mechanism of action involves the inhibition of acetylcholinesterase, which leads to paralysis and death of the pest. While N-{[(2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been useful in controlling pests, its toxicity to non-target organisms, including humans, limits its use in certain experiments. There are several future directions for research on N-{[(2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide, including the development of more targeted insecticides and the study of its long-term effects on human health and the environment.
合成法
Methiocarb is synthesized by the reaction of 2-methylphenylamine with carbon disulfide and chloroform in the presence of sodium hydroxide. The resulting product is then reacted with 2-thiophenecarboxylic acid to yield N-{[(2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide.
科学的研究の応用
Methiocarb has been extensively studied for its insecticidal activity against a range of pests, including aphids, mites, and thrips. It has been used in various agricultural applications, including on fruits, vegetables, and ornamental plants. Methiocarb has also been studied for its potential use as a molluscicide to control snail and slug populations.
特性
IUPAC Name |
N-[(2-methylphenyl)carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS2/c1-9-5-2-3-6-10(9)14-13(17)15-12(16)11-7-4-8-18-11/h2-8H,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKWPCBCNSHNCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![benzyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B5757405.png)



![ethyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5757434.png)

![4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5757451.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5757455.png)

![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5757471.png)

![2-[(4-methylphenyl)sulfonyl]-N-phenylethanethioamide](/img/structure/B5757491.png)